N-([2,3'-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that features a unique structure combining bifuran and benzofuran moieties
Mechanism of Action
Target of Action
The primary target of N-([2,3’-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide is the arylamine N-acetyltransferase 2 (NAT2) . NAT2 is an enzyme involved in the synthesis of lipids in the cell wall of mycobacteria . The compound exhibits high inhibitory activity against this enzyme .
Mode of Action
The compound interacts with NAT2, inhibiting its function . This interaction disrupts the synthesis of lipids in the cell wall of mycobacteria
Biochemical Pathways
The compound affects the lipid synthesis pathway in mycobacteria by inhibiting NAT2 . This disruption can lead to a decrease in the production of lipids necessary for the formation of the mycobacterial cell wall
Pharmacokinetics
Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body . These properties greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The inhibition of NAT2 by N-([2,3’-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide leads to a disruption in the synthesis of lipids in the cell wall of mycobacteria . This can potentially weaken the cell wall, affecting the survival and proliferation of the bacteria . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. This method employs coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the reaction. The reaction conditions are optimized to achieve high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the microwave-assisted synthesis. This would require optimization of reaction parameters, such as temperature, pressure, and reaction time, to ensure consistent quality and yield on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include furanones, dihydrofuran derivatives, and substituted furan and benzofuran compounds .
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: A versatile furanic building block used in polymer synthesis.
2,5-Dihydro-2,2’-bifurans: Compounds with similar structural motifs used in various chemical applications.
Uniqueness
N-([2,3’-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide stands out due to its combination of bifuran and benzofuran structures, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-22-16-4-2-3-12-9-17(25-18(12)16)19(21)20-10-14-5-6-15(24-14)13-7-8-23-11-13/h2-9,11H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXXOOJNTDJUEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC=C(O3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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